![molecular formula C21H13ClO5S B12211615 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12211615.png)
2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
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Overview
Description
2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that features a chlorophenyl group, a benzo-fused furan ring, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, with reagents like nitrating agents or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating agents like nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that derivatives of furocoumarins, similar to 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate, exhibit potent antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Fusarium oxysporum .
- Anticancer Properties
- Enzyme Inhibition
Agricultural Applications
- Fungicidal Activity
- Insecticidal Properties
Materials Science Applications
- Polymer Chemistry
- Nanomaterials Development
Case Studies
Study Reference | Application Focus | Findings |
---|---|---|
PMC9056730 | Antimicrobial | Demonstrated efficacy against multiple bacterial strains with MIC values indicating significant potency. |
VCU Scholars Compass | Anticancer | Identified mechanisms of action related to apoptosis induction in cancer cell lines. |
Chemsrc | Fungicidal | Evaluated effectiveness against key agricultural pathogens, showing promising results for crop protection. |
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
- 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
- 2-[(3-Nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
Uniqueness
2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical and physical properties that can be leveraged in various applications.
Biological Activity
2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate, identified by its CAS number 929373-06-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H13ClO5S, with a molecular weight of 412.8 g/mol. Its structure features a benzenesulfonate group and a chlorophenyl moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H13ClO5S |
Molecular Weight | 412.8 g/mol |
CAS Number | 929373-06-8 |
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Properties : It could act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Apoptosis Induction : Similar compounds have shown the capability to induce apoptosis in cancer cell lines through mitochondrial pathways.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, benzofuroxan derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) through mechanisms involving DNA damage and apoptosis induction .
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties, with potential applications in treating conditions characterized by chronic inflammation. Compounds with similar structures have been shown to inhibit leukotriene synthesis, which is crucial in inflammatory responses .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of related compounds against human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly at low concentrations, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Another investigation into the mechanism revealed that these compounds could induce apoptosis via the intrinsic pathway by increasing mitochondrial membrane permeability and activating caspases .
Properties
Molecular Formula |
C21H13ClO5S |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C21H13ClO5S/c22-15-6-4-5-14(11-15)12-20-21(23)18-10-9-16(13-19(18)26-20)27-28(24,25)17-7-2-1-3-8-17/h1-13H/b20-12- |
InChI Key |
NQBGNSGDJZOEPL-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Origin of Product |
United States |
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